
1-Propyne, 1-chloro-3,3,3-trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propyne, 1-chloro-3,3,3-trifluoro- is a chemical compound with the molecular formula C3ClF3 and a molecular weight of 128.480 . It is also known by its IUPAC name, 1-chloro-3,3,3-trifluoroprop-1-yne . This compound is characterized by the presence of a trifluoromethyl group and a chlorine atom attached to a propyne backbone, making it a member of the haloalkyne family.
Méthodes De Préparation
The synthesis of 1-Propyne, 1-chloro-3,3,3-trifluoro- typically involves fluorination and dehydrohalogenation reactions. One common method starts with 1,1,1,3,3-pentachloropropane , which undergoes fluorination using hydrogen fluoride (HF) in the presence of a catalyst . The reaction conditions are carefully controlled to ensure the selective formation of the desired product. Industrial production methods often utilize similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Propyne, 1-chloro-3,3,3-trifluoro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Addition Reactions: The triple bond in the propyne moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr), and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Propyne, 1-chloro-3,3,3-trifluoro- has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials, including refrigerants and polymers
Mécanisme D'action
The mechanism of action of 1-Propyne, 1-chloro-3,3,3-trifluoro- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and chlorine atom contribute to its reactivity and ability to form stable intermediates. These interactions can influence various biochemical processes, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Propyne, 1-chloro-3,3,3-trifluoro- can be compared with other similar compounds, such as:
1-Propene, 1,1,2-trichloro-3,3,3-trifluoro-: This compound has an additional chlorine atom, which affects its reactivity and applications.
3,3,3-Trifluoro-1-propene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
1-Chloro-3,3,3-trifluoropropene: An isomer with a double bond instead of a triple bond, leading to different chemical properties and uses.
The uniqueness of 1-Propyne, 1-chloro-3,3,3-trifluoro- lies in its combination of a trifluoromethyl group and a chlorine atom attached to a propyne backbone, which imparts distinct reactivity and versatility in various applications.
Propriétés
Numéro CAS |
673-93-8 |
|---|---|
Formule moléculaire |
C3ClF3 |
Poids moléculaire |
128.48 g/mol |
Nom IUPAC |
1-chloro-3,3,3-trifluoroprop-1-yne |
InChI |
InChI=1S/C3ClF3/c4-2-1-3(5,6)7 |
Clé InChI |
ZDFRNVBDGBEAAO-UHFFFAOYSA-N |
SMILES canonique |
C(#CCl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


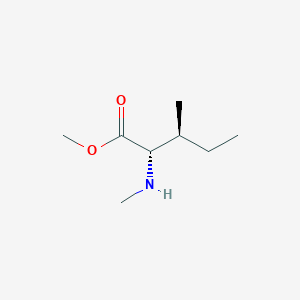
![2-[[4-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13422971.png)
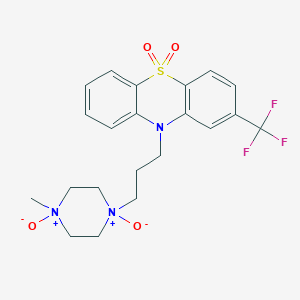
![(2S,3S,4S,5R)-6-[[(4R,4aS,7R,7aR,12bS)-4a,7-dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13422973.png)
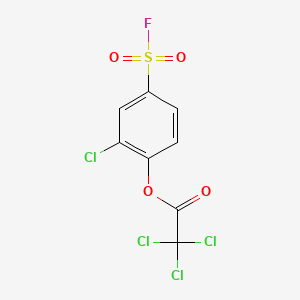
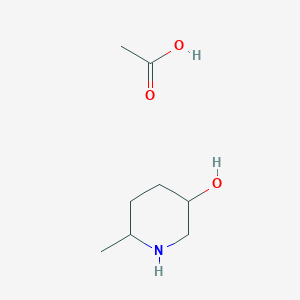
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13422983.png)
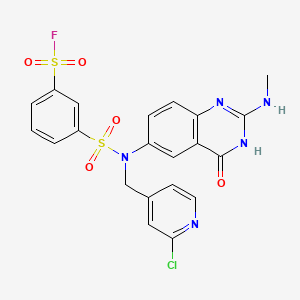

![[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13423007.png)
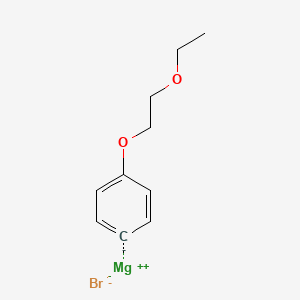
![Sydnone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B13423032.png)

![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid Sodium Salt](/img/structure/B13423048.png)
